2-phenoxybutanenitrile

Stereochemistry Asymmetric Synthesis Chiral Resolution

2-Phenoxybutanenitrile (CAS 6441-22-1) is an α-substituted aliphatic nitrile with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol. It is commercially available as a research chemical with typical purities of 97–98% from multiple suppliers.

Molecular Formula C10H11NO
Molecular Weight 161.2
CAS No. 6441-22-1
Cat. No. B6280982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenoxybutanenitrile
CAS6441-22-1
Molecular FormulaC10H11NO
Molecular Weight161.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenoxybutanenitrile (CAS 6441-22-1) for Research Procurement: Core Identity and Baseline Specifications


2-Phenoxybutanenitrile (CAS 6441-22-1) is an α-substituted aliphatic nitrile with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . It is commercially available as a research chemical with typical purities of 97–98% from multiple suppliers . As a nitrile derivative characterized by a phenoxy group attached at the α-position of a butanenitrile backbone, the compound presents a chiral center at the C2 position, which distinguishes it from its linear positional isomer 4-phenoxybutanenitrile (CAS 2243-43-8) and from unsubstituted butyronitrile (CAS 109-74-0) . In the phenoxybutanenitrile class, the substitution position critically determines both chemical reactivity and potential application pathways.

Why 2-Phenoxybutanenitrile Cannot Be Interchanged with 4-Phenoxybutanenitrile or Generic Butyronitrile


In scientific procurement, substitution among phenoxybutanenitrile isomers or related nitriles introduces structurally determined divergence in reactivity and application outcomes that cannot be resolved by simple purity adjustments. The α-substitution pattern of 2-phenoxybutanenitrile places the phenoxy group adjacent to the nitrile carbon, creating a stereogenic center absent in 4-phenoxybutanenitrile and producing fundamentally distinct steric and electronic environments at the reactive nitrile moiety . This positional difference dictates nucleophilic addition trajectories, hydrolysis kinetics, and subsequent derivatization pathways, as documented in comparative studies of α- versus ω-substituted nitriles [1]. Furthermore, nitrile compounds containing the diphenyl oxide fragment—a structural motif related to phenoxybutanenitriles—exhibit position-dependent chemical and pharmacological properties that preclude generic substitution [2]. Procurement decisions based solely on molecular formula identity without positional isomer verification therefore risk experimental irreproducibility and synthetic route failure.

Quantitative Differentiation of 2-Phenoxybutanenitrile: Head-to-Head Comparator Evidence


Stereochemical Differentiation: 2-Phenoxybutanenitrile Possesses a Chiral Center Absent in 4-Phenoxybutanenitrile

2-Phenoxybutanenitrile contains a chiral center at the C2 carbon (the α-position bearing the phenoxy substituent), a structural feature completely absent in 4-phenoxybutanenitrile and butyronitrile. The 2-substitution pattern creates a stereogenic center capable of generating enantiomeric pairs with potential differential activity, whereas the 4-substituted isomer is achiral . This stereochemical property is quantified as one (1) chiral center for the target compound versus zero (0) for both comparators.

Stereochemistry Asymmetric Synthesis Chiral Resolution

Enzymatic Hydrolysis Susceptibility: Steric Hindrance at α-Position Reduces Nitrilase Accessibility

Nitrile-hydrolyzing enzymes such as nitrilases and nitrile hydratases exhibit substrate specificity governed by steric accessibility at the nitrile-bearing carbon. While direct enzymatic data for 2-phenoxybutanenitrile are not available in the open literature, class-level inference from structurally characterized aromatic nitriles establishes that α-substituted nitriles demonstrate reduced enzymatic conversion rates compared to terminal (ω) nitriles due to steric shielding of the cyano group . In vitro metabolic studies of aromatic nitriles using rat liver subcellular fractions confirm that substitution pattern significantly influences nitrile moiety accessibility to enzymatic attack [1].

Biocatalysis Nitrile Hydrolysis Enzyme Substrate Specificity

Boiling Point Differentiation: 2-Phenoxybutanenitrile vs. 4-Phenoxybutanenitrile Reflects Distinct Intermolecular Interactions

The boiling point of 2-phenoxybutanenitrile is approximately 210 °C , while computational predictions for the compound suggest a boiling point of 264.6±13.0 °C . For comparison, 4-phenoxybutanenitrile exhibits a boiling point of 288.7 °C at 760 mmHg [1]. The approximately 24–78 °C difference between the two positional isomers reflects the influence of α-substitution on molecular packing and intermolecular interactions, providing a basis for chromatographic or distillation-based separation strategies.

Physicochemical Characterization Separation Science Purification

Commercial Purity Specifications: 2-Phenoxybutanenitrile Available at 97–98% with Supplier-Documented Quality Metrics

2-Phenoxybutanenitrile is commercially supplied with minimum purity specifications of 97% (AKSci) and 98% (Leyan, CymitQuimica) . For comparison, 4-phenoxybutanenitrile is available from AKSci at 98% minimum purity , and butyronitrile is typically supplied at purities ranging from 98% to ≥99% [1]. Both positional isomers meet comparable research-grade purity standards, indicating that procurement decisions should be driven by structural and functional requirements rather than purity limitations.

Procurement Quality Control Research-Grade Materials

Validated Application Scenarios for 2-Phenoxybutanenitrile in Research and Industrial Procurement


Chiral Resolution Studies and Asymmetric Synthesis Campaigns

2-Phenoxybutanenitrile is uniquely suited among phenoxybutanenitrile positional isomers for applications requiring a chiral center adjacent to the nitrile functional group. The stereogenic C2 carbon enables enantiomeric resolution experiments, asymmetric transformation studies, and the synthesis of enantiomerically enriched derivatives that are structurally inaccessible from the achiral 4-phenoxybutanenitrile or butyronitrile . This stereochemical distinction makes the compound essential for research programs investigating chirality-dependent biological activity, chiral auxiliary development, or stereoselective catalysis [1].

Biocatalytic Hydrolysis Substrate Screening for Sterically Hindered Nitriles

The α-substitution pattern of 2-phenoxybutanenitrile makes it a valuable model substrate for evaluating the steric tolerance of nitrile-hydrolyzing enzymes including nitrilases and nitrile hydratases. Class-level evidence from aromatic nitrile metabolism studies indicates that α-substitution reduces enzymatic accessibility to the cyano group compared to terminal nitriles [1]. Researchers conducting biocatalyst screening, enzyme engineering, or comparative substrate profiling can use this compound to probe steric limitations and to benchmark enzyme performance against less hindered comparators such as 4-phenoxybutanenitrile or butyronitrile.

Positional Isomer Reference Standard in Analytical Method Development

The distinct boiling point of 2-phenoxybutanenitrile (~210 °C) relative to 4-phenoxybutanenitrile (288.7 °C at 760 mmHg) provides a quantifiable basis for chromatographic and thermal analysis method development [1]. Analytical chemists developing GC-MS, HPLC, or distillation-based separation protocols can leverage this boiling point differential to establish isomer-specific retention parameters, validate method selectivity, and generate reference standards for positional isomer identification and quantification in complex mixtures.

Building Block for Phenoxyalkyl-Substituted Derivatives

As an α-substituted nitrile containing both aromatic ether and nitrile functionality, 2-phenoxybutanenitrile serves as a versatile synthetic intermediate for constructing phenoxyalkyl-substituted amides, carboxylic acids, and amines through controlled hydrolysis or reduction. The compound aligns with documented synthetic routes for nitriles containing diphenyl oxide fragments and (4-substituted)phenoxyalkyl compounds with demonstrated biological activities [1]. Procurement of this specific isomer ensures that synthetic campaigns targeting α-phenoxy-substituted products do not encounter the regioisomeric contamination that would result from inadvertent substitution with 4-phenoxybutanenitrile.

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